methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate
Overview
Description
Methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate is a complex organic compound that belongs to the family of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction involving nitrile oxides and alkynes or alkenes.
Coupling Reaction: The isoxazole derivative is then coupled with 3-amino benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring or the benzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
Methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals with potential anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The isoxazole ring can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition of enzyme activity . The benzoate moiety can interact with other molecular targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(3-methyl-4-isoxazolyl)carbonyl]amino}benzoate
- Ethyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate
- Methyl 3-{[(3-ethyl-4-isoxazolyl)carbonyl]amino}benzoate
Uniqueness
Methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate is unique due to the presence of both ethyl and methyl groups on the isoxazole ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern can lead to differences in the compound’s interaction with molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
methyl 3-[(3-ethyl-5-methyl-1,2-oxazole-4-carbonyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-4-12-13(9(2)21-17-12)14(18)16-11-7-5-6-10(8-11)15(19)20-3/h5-8H,4H2,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUARYSCKAAPQAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC=CC(=C2)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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